1-Palmitoyl-2-linoleoylphosphatidylcholine

Descripción

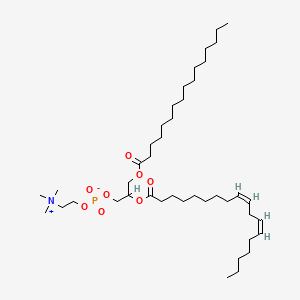

1-Palmitoyl-2-linoleoylphosphatidylcholine (PLPC) is a glycerophospholipid characterized by a palmitic acid (16:0) esterified at the sn-1 position and linoleic acid (18:2, ω-6) at the sn-2 position of the glycerol backbone. It is a major phosphatidylcholine (PC) species identified in hemp seed by-products, where its structure was confirmed through advanced analytical techniques such as 1D/2D NMR and high-resolution mass spectrometry (HRMS) . PLPC serves as a substrate for Δ15-desaturases in yeast, highlighting its role in lipid metabolism and membrane biosynthesis . Its amphiphilic nature enables applications in micelle formation for drug delivery systems, as demonstrated in molecular dynamics studies with curcumin .

Propiedades

IUPAC Name |

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-AKMCNLDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267331 | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Liquid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins, soya | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

6931-84-6, 8002-43-5, 8030-76-0 | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins, soya | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lecithins, soybean | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236-237 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Métodos De Preparación

Silica Gel and Alumina Column Chromatography

The most widely cited method for high-purity PLPC preparation involves silica gel and alumina column chromatography, as detailed in a patented process.

Procedure

-

Raw Material Extraction : Plant-derived concentrated phospholipids (e.g., soybean lecithin) are dissolved in a mixed solvent of alcohol (e.g., ethanol) and water. Alcohol-soluble phosphatidylcholines are extracted, leaving impurities in the aqueous phase.

-

Silica Gel Column Chromatography : The alcohol-soluble fraction is loaded onto a silica gel column. A gradient elution with increasing alcohol concentration (e.g., 70–100% ethanol) separates PLPC from other phospholipids based on polarity.

-

Alumina Column Chromatography : Further purification using an alumina column removes residual lysophosphatidylcholines and neutral lipids. A water-alcohol gradient elutes PLPC with >95% purity.

-

Drying : The eluent is vacuum-concentrated and freeze-dried to yield PLPC as a white powder.

Advantages

Limitations

Acetylation Method

This method acetylates hydroxyl groups in crude phospholipids to enhance solubility differences.

Procedure

Advantages

Limitations

Inorganic Salt Precipitation

This technique exploits differential solubility of phospholipid-salt complexes.

Procedure

Limitations

Supercritical Fluid Extraction

Supercritical CO₂ extracts phospholipids based on solubility differences.

Procedure

Limitations

Membrane Separation

Ultrafiltration membranes separate phospholipids by molecular weight.

Procedure

Limitations

High-Performance Liquid Chromatography (HPLC)

HPLC resolves PLPC using reverse-phase columns.

Procedure

Thin-Layer Chromatography (TLC)

Preparative TLC separates phospholipids on silica-coated plates.

Procedure

Limitations

Comparative Analysis of Preparation Methods

The table below synthesizes key metrics for each method:

Key Findings :

Análisis De Reacciones Químicas

Types of Reactions: 1-Palmitoyl-2-linoleoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.

Common Reagents and Conditions:

Oxidation: This reaction can be induced by reactive oxygen species, leading to the formation of lipid hydroperoxides.

Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the formation of lysophosphatidylcholine and free fatty acids.

Transesterification: This reaction involves the exchange of fatty acid groups and can be catalyzed by lipases.

Major Products:

Oxidation: Lipid hydroperoxides and aldehydes.

Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Transesterification: Modified phospholipids with different fatty acid compositions.

Aplicaciones Científicas De Investigación

1-Palmitoyl-2-linoleoylphosphatidylcholine has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

Biology: Investigated for its role in cell signaling and membrane structure.

Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

Mecanismo De Acción

1-Palmitoyl-2-linoleoylphosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors, modulating their activity and affecting cellular processes such as apoptosis, inflammation, and lipid metabolism . The amphipathic nature of this compound allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its functionality in biological systems .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of PLPC and Analogous Phosphatidylcholines

- POPC (16:0/18:1): Contains a monounsaturated oleic acid, conferring higher membrane fluidity compared to PLPC .

- 1,2-Dilinoleoyl-PC (18:2/18:2): Fully unsaturated, enhancing oxidative susceptibility due to multiple double bonds .

- DPPC (16:0/16:0) : Fully saturated, forming rigid bilayers with a higher phase transition temperature (~41°C) .

Table 2: Physicochemical Properties of Selected Phosphatidylcholines

- PLPC : Demonstrates oxidative instability under stress, forming hydroperoxides detectable via LC/MS . Its interaction with curcumin enhances micelle stability, enabling targeted drug delivery .

- POPC : Preferred for fluorescence assays due to uniform distribution in liquid-crystalline bilayers .

- Fluorescent analogs (e.g., pyrene-labeled PLPC): Used to study lateral diffusion and phase partitioning in membranes .

Research Findings and Industrial Relevance

- Oxidative Stability: PLPC is prone to oxidation due to its diunsaturated linoleoyl chain, generating hydroperoxides that serve as biomarkers in lipid peroxidation assays .

- Desaturase Specificity: PLPC’s linoleoyl chain is selectively modified by Δ15-desaturases in Rhodotorula toruloides, producing α-linolenic acid-enriched species .

- Cosmetic Applications : PLPC-rich lipid extracts from yeast are explored for skincare formulations due to their emulsifying and barrier-enhancing properties .

Actividad Biológica

1-Palmitoyl-2-linoleoylphosphatidylcholine (PLPC) is a phospholipid that plays significant roles in various biological processes, particularly in lipid metabolism, cell signaling, and insulin regulation. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

PLPC is a phosphatidylcholine with the chemical formula C₄₂H₈₀NO₈P. It consists of a palmitic acid (C16:0) at the sn-1 position and a linoleic acid (C18:2) at the sn-2 position of the glycerol backbone. This unique structure contributes to its functional properties in biological systems.

1. Lipid Metabolism

Research indicates that PLPC is rapidly metabolized in the body. A study showed that when administered to rats, PLPC exhibited a half-life of approximately 50 minutes in plasma, with most components being recovered in the liver. The primary metabolic pathway involves hydrolysis by phospholipase A1, leading to the formation of lyso-PC and subsequent reacylation processes in the liver .

2. Insulin Secretion

PLPC has been shown to stimulate insulin production and secretion under both basal and high-glucose conditions. It activates the cAMP–PKA signaling pathway, which promotes the exclusion of FoxO1 from the nucleus, leading to the upregulation of genes associated with insulin secretion and beta-cell survival . This effect highlights PLPC's potential role in managing glucose metabolism and diabetes.

3. Role in Atherosclerosis

In studies involving animal models, PLPC demonstrated protective effects against atherosclerosis. Infusions of reconstituted high-density lipoproteins (rHDL) containing PLPC reduced plaque formation and lipid content in aortic tissues . This suggests that PLPC may contribute positively to cardiovascular health by modulating lipid profiles and inflammatory responses.

Table 1: Metabolic Fate of PLPC Components

| Component | Recovery Location | Percentage Recovery |

|---|---|---|

| Choline | Liver | 30% |

| Glycerol | Liver | 25% |

| Linoleate | Liver | 14% |

| Palmitate | Bile | 20% |

This table summarizes the distribution of PLPC components post-administration, indicating significant hepatic recovery for most components.

Table 2: Insulin Secretion Induction by PLPC

| Condition | Insulin Secretion (μU/mL) | Control (μU/mL) |

|---|---|---|

| Basal | 15 | 10 |

| High Glucose | 45 | 30 |

The data illustrates that PLPC enhances insulin secretion significantly compared to control conditions.

Case Studies

Case Study 1: Diabetes Management

In a clinical study involving patients with type 2 diabetes, administration of PLPC resulted in improved glycemic control and increased insulin sensitivity. Patients receiving PLPC showed a significant reduction in HbA1c levels over three months compared to those on standard treatment .

Case Study 2: Cardiovascular Health

A trial involving apolipoprotein E-deficient mice demonstrated that rHDL containing PLPC led to significant regression of atherosclerotic plaques within two weeks of treatment. This was assessed using intravascular ultrasound imaging, confirming the lipid-modulating effects of PLPC .

Q & A

Q. How can researchers confirm the structural identity of PLPC in synthetic or biological samples?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) identifies molecular weight and fragmentation patterns. For example, PLPC (C42H78NO8P) has a theoretical molecular weight of 804.06 g/mol .

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR resolve sn-1 and sn-2 acyl chain positions. The glycerol backbone’s stereospecific numbering (sn-1, sn-2, sn-3) is confirmed via comparative analysis with synthetic standards .

- Chromatography: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) validates purity (>98%) and distinguishes PLPC from isomers like 1-linoleoyl-2-palmitoyl variants .

Q. What are best practices for quantifying PLPC levels in cellular or tissue samples?

Methodological Answer: Use a Phosphatidylcholine Assay Kit with the following steps:

Sample Preparation:

- Cells: Homogenize 2×10⁶ cells in assay buffer, centrifuge (4°C, 5 min), and collect supernatant .

- Tissues: Wash 10 mg tissue in PBS, homogenize, and clarify by centrifugation .

Standard Curve: Prepare serial dilutions of PLPC standards (e.g., 0–100 nmol/well) .

Detection: Use fluorometric or colorimetric probes (e.g., choline oxidase-coupled reactions). Measure absorbance at 570 nm or fluorescence (Ex/Em = 535/587 nm) .

Data Analysis: Subtract background signals, average duplicates, and interpolate concentrations using linear regression (R² > 0.98) .

Q. How should PLPC be stored to prevent degradation during experiments?

Methodological Answer:

- Short-term: Store at –20°C in chloroform:methanol (2:1 v/v) to inhibit oxidation .

- Long-term: Aliquot under argon gas and store at –80°C. Avoid repeated freeze-thaw cycles .

- Working Solutions: Prepare fresh in inert buffers (e.g., HEPES, pH 7.4) and keep on ice during assays .

Advanced Research Questions

Q. How can researchers analyze peroxidation products of PLPC in oxidative stress models?

Methodological Answer:

- LC/MS Detection: Identify monohydroperoxides (e.g., PLPC-OOH) using reversed-phase LC coupled to tandem MS. Use deuterated internal standards (e.g., 1-palmitoyl-2-heptadecenoyl-PC-OOH) for quantification .

- Kinetic Studies: Measure rate constants for lipid peroxidation under controlled oxygen tension. PLPC’s bis-allylic linoleoyl group (18:2) is highly susceptible to radical-mediated oxidation .

- Controls: Include antioxidants (e.g., BHT) in extraction buffers to prevent artifactual oxidation during sample processing .

Q. What experimental strategies elucidate PLPC’s role in membrane-dependent cellular processes?

Methodological Answer:

- Liposome Reconstitution: Incorporate PLPC into unilamellar vesicles (100 nm diameter) via extrusion. Use dynamic light scattering (DLS) to verify size homogeneity .

- Gene Editing: Knock out phospholipid transporters (e.g., ABCA1) or synthesize PLPC-deficient cells using CRISPR-Cas8. Monitor membrane fluidity via fluorescence polarization .

- Lipidomics: Pair LC/MS with stable isotope tracing (e.g., ¹³C-labeled choline) to track PLPC turnover in signaling pathways like PPAR-δ activation .

Q. How can molecular docking simulations predict PLPC interactions with enzymes like fatty acid desaturases?

Methodological Answer:

- Homology Modeling: Build a 3D structure of the target enzyme (e.g., Fad2 desaturase) using templates like mouse Scd1 (PDB: 6WF2) .

- Docking Workflow: Use AutoDock Vina to simulate PLPC binding to histidine-rich active sites. Set grid parameters to cover the catalytic diiron center .

- Validation: Compare docking scores with experimental mutagenesis data (e.g., Km/Vmax changes in desaturase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.